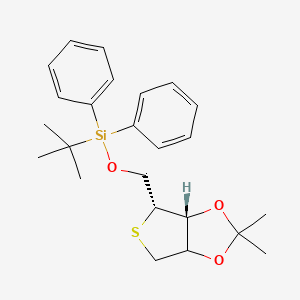![molecular formula C16H20O6 B12393397 Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
Mono[2-(carboxymethyl)hexyl] Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono[2-(carboxymethyl)hexyl] Phthalate-d4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in scientific research as a tracer or marker due to its stable isotopic labeling. It is a derivative of phthalic acid and is often utilized in studies related to pharmacokinetics and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid, where deuterium atoms are incorporated. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding how different enzymes interact with phthalate esters and their derivatives .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotopic labeling makes it an ideal candidate for such studies .
Industry: In the industrial sector, this compound is used in the development of new materials and products, particularly in the field of plastics and polymers. It helps in studying the degradation and stability of these materials .
Mechanism of Action
The mechanism of action of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves its interaction with various enzymes and metabolic pathways. The deuterium atoms in the compound make it resistant to certain metabolic processes, allowing researchers to track its movement and transformation within biological systems. This helps in identifying specific molecular targets and pathways involved in the metabolism of phthalate esters .
Comparison with Similar Compounds
Mono[2-(ethylhexyl)] Phthalate: A non-deuterated analog used in similar research applications.
Di(2-ethylhexyl) Phthalate: Another phthalate ester commonly used as a plasticizer.
Mono[2-(carboxymethyl)hexyl] Phthalate: The non-deuterated version of the compound.
Uniqueness: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
2-[2-(carboxymethyl)hexoxycarbonyl]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/i4D,5D,7D,8D |
InChI Key |
CCNOZWPVQWCJFK-YBNXMSKUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCCC)CC(=O)O)[2H])[2H] |
Canonical SMILES |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
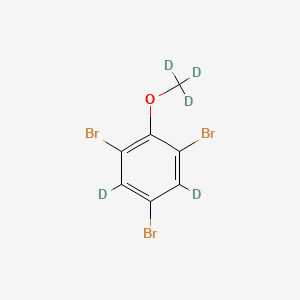
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
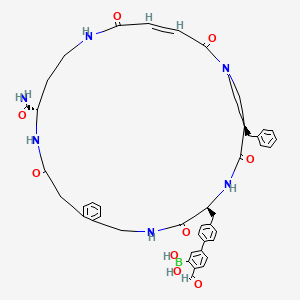
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
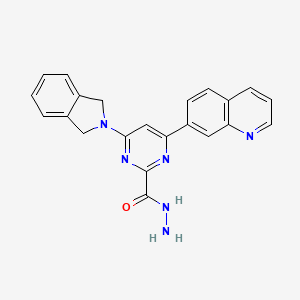
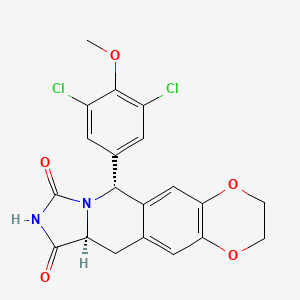
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
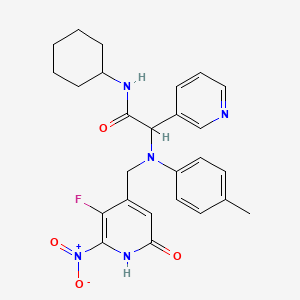
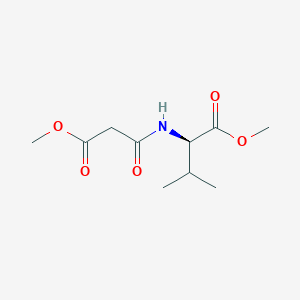
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
